
2-Methoxycarbonyl adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxycarbonyl adenosine, also known as adenosine-2-carboxylic acid methyl ester, is a highly potent and bioactive compound. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. The molecular formula of this compound is C12H15N5O6, and it has a molecular weight of 325.28 g/mol. This compound is extensively used in the biomedical industry for research purposes, particularly in the study of cancer, viral infections, and autoimmune disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycarbonyl adenosine involves several steps. One common method starts with the protection of the hydroxyl groups of adenosine using a suitable protecting group such as TIPDSi (triisopropylsilyl). The protected adenosine is then subjected to methylation using methyl iodide or dimethyl sulfate under alkaline conditions to introduce the methoxycarbonyl group . The final step involves the removal of the protecting groups to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Methoxycarbonyl adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-Methoxycarbonyl adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to enzyme activity and cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating cancer, viral infections, and autoimmune disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 2-Methoxycarbonyl adenosine involves its interaction with specific enzymes and receptors. It selectively targets and engages enzymes and receptors implicated in the pathogenesis of various diseases. For instance, it can modulate the activity of adenosine receptors, which play a role in regulating immune responses, inflammation, and cell proliferation . The compound’s ability to influence these pathways makes it a valuable tool in biomedical research .
相似化合物的比较
2-Methoxycarbonyl adenosine can be compared with other adenosine derivatives such as:
Adenosine: The parent compound, which is involved in numerous physiological processes.
2’-Methoxy adenosine: Another derivative with similar applications but different structural features.
Adenosine-2-carboxylic acid: A compound with a carboxyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific structural modifications, which enhance its bioactivity and selectivity in targeting enzymes and receptors.
属性
分子式 |
C12H15N5O6 |
|---|---|
分子量 |
325.28 g/mol |
IUPAC 名称 |
methyl 6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxylate |
InChI |
InChI=1S/C12H15N5O6/c1-22-12(21)9-15-8(13)5-10(16-9)17(3-14-5)11-7(20)6(19)4(2-18)23-11/h3-4,6-7,11,18-20H,2H2,1H3,(H2,13,15,16) |
InChI 键 |
SUQFETLCLGLIGW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



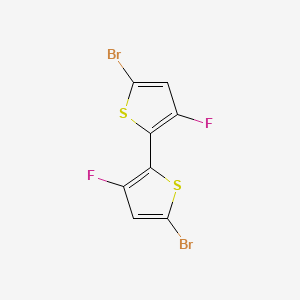
![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)
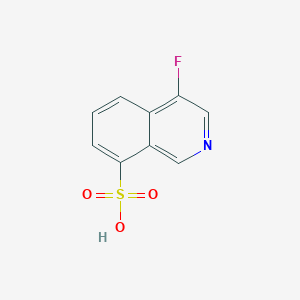


![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)
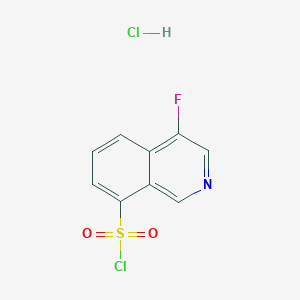
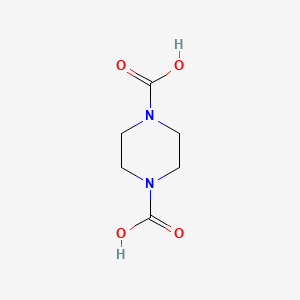
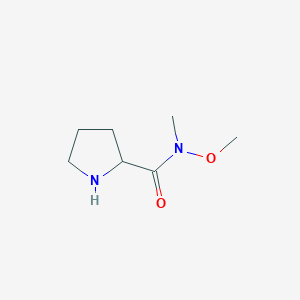
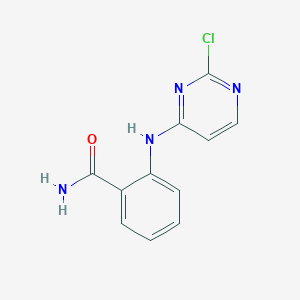

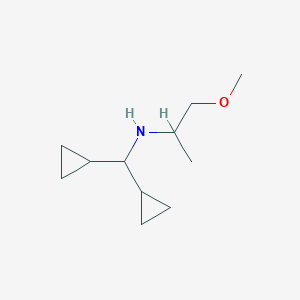
![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
